1-(4-Ethoxyphenyl)ethane-1-thiol
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Overview
Description
1-(4-Ethoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C10H14OS. It belongs to the class of aromatic thiols, characterized by the presence of a thiol group (-SH) attached to an aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, the reaction of 1-bromo-4-ethoxybenzene with sodium hydrosulfide can yield this compound . Another method involves the use of thiourea as a nucleophile, which displaces the halide ion on the alkyl halide to form an alkyl isothiourea salt intermediate. This intermediate is then hydrolyzed with an aqueous base to produce the desired thiol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Thiols can be oxidized to disulfides, sulfinic acids, and sulfonic acids. Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can further oxidize thiols to sulfonic acids.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Major Products Formed:
Disulfides: Formed from the oxidation of thiols.
Sulfonic Acids: Formed from the oxidation of thiols with strong oxidizing agents.
Thioethers (Sulfides): Formed from the nucleophilic substitution of thiols with alkyl halides.
Scientific Research Applications
1-(4-Ethoxyphenyl)ethane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)ethane-1-thiol involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The thiol group (-SH) can be deprotonated to form a thiolate ion (RS-), which is a strong nucleophile. This thiolate ion can participate in various chemical reactions, including the formation of disulfide bonds and thioethers . In biological systems, thiols can interact with proteins and enzymes, influencing their structure and activity through the formation and reduction of disulfide bonds .
Comparison with Similar Compounds
- Thiophenol (C6H5SH)
- 4-Methylthiophenol (C7H8S)
- 4-Methoxythiophenol (C7H8OS)
Properties
Molecular Formula |
C10H14OS |
---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)ethanethiol |
InChI |
InChI=1S/C10H14OS/c1-3-11-10-6-4-9(5-7-10)8(2)12/h4-8,12H,3H2,1-2H3 |
InChI Key |
PPYQOOYZGLSIOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)S |
Origin of Product |
United States |
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